3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine
Description
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(18-7-9-19(10-8-18)25-11-1-2-12-25)26-13-3-4-16(15-26)14-20-23-21(24-28-20)17-5-6-17/h1-2,7-12,16-17H,3-6,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRXJIKJICQDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as in a NaOH-DMSO medium . The cyclopropyl group can be introduced through cyclopropanation reactions, while the pyrrole and piperidine rings are typically synthesized through standard organic reactions involving the corresponding amines and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , indicating a multi-functional structure that includes a piperidine ring, oxadiazole moiety, and a pyrrole derivative. The presence of these functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing piperidine and oxadiazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activity. Research has demonstrated that compounds with this structure can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its antibacterial effects against resistant strains, showcasing promising results in vitro.
Neuropharmacological Effects
The piperidine fragment is recognized for its neuropharmacological potential, particularly in modulating neurotransmitter systems. Preliminary studies suggest that this compound may act on serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders or neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of a related piperidine derivative. The compound was tested against human breast cancer cell lines (MCF-7) and exhibited IC50 values in the micromolar range. Mechanistic studies revealed that it triggered intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, a series of oxadiazole derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
*Predicted using fragment-based methods (e.g., ’s ethyl-oxadiazole analogs).
Functional Group Impact on Properties
- Oxadiazole Substitution: Cyclopropyl (Target Compound): Improves metabolic stability compared to isopropyl () or trifluoromethoxy (), which may increase hepatotoxicity risks .
- Aromatic Systems: Pyrrole-benzoyl (Target Compound): Offers moderate lipophilicity, favoring blood-brain barrier penetration over methylsulfonyl-phenyl () or bis(trifluoromethyl)phenyl (), which are more polar .
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is a novel synthetic molecule that incorporates a piperidine core and an oxadiazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a cyclopropyl group attached to an oxadiazole ring, which is linked to a piperidine structure via a benzoyl group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds containing oxadiazole and piperidine moieties. For instance, derivatives with similar structures have demonstrated significant activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| 3-Cyclopropyl Oxadiazole | S. typhi | Moderate to Strong |
| Piperidine Derivative | B. subtilis | Weak to Moderate |
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) | Remarks |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | Strong Inhibitory Activity |
| Urease | 0.63 ± 0.001 | Highly Active |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Protein Targets : Docking studies suggest that the compound binds effectively to active sites on target proteins, influencing their activity .
- Inhibition of Enzymatic Activity : By binding to AChE and urease, it prevents substrate access and catalysis, leading to decreased levels of acetylcholine or urea in biological systems.
- Antimicrobial Action : The structural components may disrupt bacterial cell membranes or interfere with metabolic pathways crucial for bacterial survival.
Case Studies
Recent research has provided insights into the therapeutic applications of oxadiazole-containing compounds:
Q & A
Q. What are the recommended synthetic routes for 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A common approach is:
Cyclization : React cyclopropane-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole core .
Piperidine functionalization : Use a benzoylation reaction with 4-(1H-pyrrol-1-yl)benzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
Methyl linkage : Employ nucleophilic substitution or coupling agents (e.g., EDC/HOBt) to attach the oxadiazole-methyl group to the piperidine ring .
Optimization includes monitoring reaction progress via TLC/HPLC and adjusting temperature (60–80°C) to improve yield .
Q. How can the compound be characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperidine ring conformation, oxadiazole substituents, and benzoyl-pyrrole linkage. Pay attention to splitting patterns for cyclopropyl protons (~δ 1.0–2.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for the oxadiazole and pyrrole moieties .
- HPLC : Utilize a C18 column with a gradient mobile phase (e.g., ammonium acetate buffer pH 6.5 and acetonitrile) to assess purity. Retention time shifts can indicate impurities .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s biological activity against microbial or cancer targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes like CYP450 or kinases, given the compound’s heterocyclic motifs (oxadiazole, piperidine) known to interact with such targets .
- Assay Design :
In vitro enzymatic inhibition : Use fluorogenic substrates and measure IC values under physiological pH (7.4) .
Cell-based assays : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) via MTT assays, with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) .
- Data Validation : Replicate results across three independent experiments and use ANOVA for statistical significance .
Q. How can contradictions in spectral data (e.g., NMR splitting vs. computational predictions) be resolved?
- Methodological Answer :
- Dynamic Effects : Consider rotational barriers in the cyclopropyl group or piperidine ring puckering, which may cause unexpected splitting in NMR. Use variable-temperature NMR to confirm .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .
- X-ray Crystallography : If feasible, resolve crystal structures to unambiguously assign stereochemistry .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent Variation : Modify the cyclopropyl group (e.g., replace with larger bicyclic systems) or the benzoyl-pyrrole moiety to assess impact on bioactivity .
- Pharmacophore Mapping : Use docking software (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .
- Metabolic Stability : Test microsomal half-life (human liver microsomes) to correlate structural features with metabolic resistance .
Q. What are the stability and storage conditions for this compound under laboratory settings?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
- Hygroscopicity : Use Karl Fischer titration to measure water content; store with desiccants (e.g., silica gel) if hygroscopic .
- Solution Stability : Prepare stock solutions in DMSO and aliquot to avoid freeze-thaw cycles. Confirm stability via HPLC over 72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
